molecular formula C9H7ClO2 B8729464 (5-Chlorobenzofuran-3-yl)methanol

(5-Chlorobenzofuran-3-yl)methanol

Cat. No. B8729464
M. Wt: 182.60 g/mol
InChI Key: SUSFDNODTSHTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chlorobenzofuran-3-yl)methanol is a useful research compound. Its molecular formula is C9H7ClO2 and its molecular weight is 182.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Chlorobenzofuran-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chlorobenzofuran-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Chlorobenzofuran-3-yl)methanol

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

(5-chloro-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C9H7ClO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2

InChI Key

SUSFDNODTSHTOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CO2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 4-chloro-2-iodophenol (1 g, 3.92 mmol), tert-butyl(3-(tert-butyldimethylsilyl)prop-2-ynyloxy)-dimethylsilane (1.93 g, 6.8 mmol), LiCl (0.15 g; 3.5 mmol) and Na2CO3 (0.636 g; 6 mmol) in anhydrous DMF (10 ml) Pd(OAc)2 (0.3 g) was added at 100° C. under N2 and heating was continued for 1.5 h. The solvent was removed in vacuo and the residue was diluted to 100 ml with EtOAc, washed with H2O, dried over MgSO4 and filtered. The filtrate was evaporated to dryness and the residue was purified by FCC (SiO2, hexane/EtOAc) to give the coupling product (0.64 g; 26%). This was dissolved in THF (5 ml) and 1M TBAF in THF (2 ml) was added to it and the mixture was stirred for 4 h at reflux. The solvent was distilled off and the residue was dilute to 50 ml with EtOAc, washed with 1M HCl, H2O, dried over MgSO4 and filtered. The filtrate was evaporated to dryness and the residue was purified by FCC (SiO2, hexane/EtOAc) to give the title compound (0.33 g; 99%), as creamy paste. 1H-NMR (CDCl3) 7.63 (d, 1H, J=2.11 Hz); 6.60 (b, 1H); 7.37 (d, 1H, J=8.72 Hz); 7.25 (dd, 1H, J=8.71, 2.13 Hz); 4.79 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
tert-butyl(3-(tert-butyldimethylsilyl)prop-2-ynyloxy)-dimethylsilane
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.636 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

99 (25.7 g, 85.1 mmol) is dissolved in 300 ml of tetrahydrofurane and cooled to −78° C. A 2M solution of LDA in THF (93.7 ml, 187.4 mmol) is added dropwise within 45 min. The reaction mixture is allow to warmup to room temperature within 17 h. Then the reaction mixture is quenched with saturated aqueous ammonium chloride solution and evaporated under reduced pressure. The residue is diluted with ethyl acetate, washed with water and brine and dried over sodium sulfate. Evaporation gave 17.2 g of an brown resin which is further purified by flash-chromatography (silicagel, ethyl acetate/hexanes 2:8).
Name
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
93.7 mL
Type
solvent
Reaction Step Two

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